3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride
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Overview
Description
3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride is a chemical compound with a unique structure that includes a pyridinone ring substituted with aminomethyl, methyl, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the aminomethyl group to an amine.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)-5-methyl-4-propyl-3H-pyridin-2-one: Similar structure but with a different substitution pattern.
3-(aminomethyl)-6-methyl-4-butyl-3H-pyridin-2-one: Similar structure with a butyl group instead of a propyl group.
3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;acetate: Similar structure but with an acetate salt instead of hydrochloride.
Uniqueness
3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H17ClN2O |
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Molecular Weight |
216.71 g/mol |
IUPAC Name |
3-(aminomethyl)-6-methyl-4-propyl-3H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-3-4-8-5-7(2)12-10(13)9(8)6-11;/h5,9H,3-4,6,11H2,1-2H3;1H |
InChI Key |
QVXMJBYNBLDMEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=O)C1CN)C.Cl |
Origin of Product |
United States |
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